molecular formula C11H13F3N2O B181817 2-Morpholino-5-(trifluoromethyl)aniline CAS No. 784-57-6

2-Morpholino-5-(trifluoromethyl)aniline

Cat. No. B181817
CAS RN: 784-57-6
M. Wt: 246.23 g/mol
InChI Key: CNVOJNRNRNAOOP-UHFFFAOYSA-N
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Description

2-Morpholino-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H13F3N2O . It is used in chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-5-(trifluoromethyl)aniline can be represented by the InChI code: 1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 . There are also studies available on the vibrational spectra and quantum chemical calculations of related compounds .

Relevant Papers Relevant papers on 2-Morpholino-5-(trifluoromethyl)aniline include studies on the synthesis and application of trifluoromethylpyridines , and the properties of 2-Morpholino-5-(trifluoromethyl)aniline .

Scientific Research Applications

Monodentate Transient Directing Group in Organic Synthesis

2-Fluoro-5-(trifluoromethyl)aniline serves as a monodentate transient directing group (MonoTDG) to enable Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method achieves high efficiency and good functional group tolerance, making it useful in the synthesis of quinazoline and fused isoindolinone scaffolds. The reaction can be scaled to gram quantities and the products are easily derivatized for further applications (Wu et al., 2021).

Reactivity in Organic Compounds Synthesis

In the synthesis of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, 2,4-dichloro-6-morpholino-1,3,5-triazine and aniline are utilized. The crystal structure of the compound reveals intermolecular N—H⋯O hydrogen bonds forming infinite chains parallel to the c axis. The morpholine ring adopts a chair conformation (Li et al., 2005).

Application in Anticancer Research

Several derivatives containing morpholine/piperidine, anilines, and dipeptides were synthesized using s-triazine as a scaffold and evaluated for anticancer activity. The study focused on breast and colon cancer cell lines. One compound, 3a, showed high cytotoxicity against MCF-7 cells, with lower toxicity against non-tumorigenic HEK-293 cell lines, making it a potential therapeutic candidate for hormone receptor-positive breast cancer treatment (Malebari et al., 2021).

Exploration in Enamine Chemistry

2-Morpholino-cyclopenten-2-carboxylic acid anilides react with trifluoromethanesulfenyl chloride leading to products with varied chemical structures. This reactivity pattern illustrates the compound's potential in synthesizing complex organic molecules with specific properties (Bogdanowicz-Szwed et al., 1987).

Role in Inhibiting Enzymatic Activity

Aryl morpholino triazenes were prepared and screened for their ability to inhibit cytochrome P450 1A1 and 1B1, key enzymes in cancer development. These compounds, notably 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine, showed significant inhibitory activity, suggesting their potential in cancer prevention (Lee et al., 2016).

Dielectric Studies

The interaction between molecules of anisole with morpholine and aniline was investigated to study the dielectric and thermodynamic behavior of their binary mixtures. These studies help in understanding the molecular interactions and properties of such mixtures (Parthipan & Thenappan, 2008).

Synthesis of Novel Fluorophores

Research on the synthesis of 6-phenoxyphenylamino-2,2’-bipyridines as new fluorophores explored the potential of 2,2'-bipyridines with aniline residues. Such compounds are significant in the context of ligands for metal complexes and as kinase and COX-2 inhibitors. The photophysical properties of these compounds were notably dependent on the nature of the substituent in the aniline fragment (Starnovskaya et al., 2019).

properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVOJNRNRNAOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229063
Record name N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Morpholino-5-(trifluoromethyl)aniline

CAS RN

784-57-6
Record name N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (1.00 ml, 12.0 mmol) and anhydrous tin dichloride (905 mg, 4.77 mmol) were sequentially added at 0° C. to a methanol (5 ml) solution of 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine (263 mg, 0.952 mmol), obtained as described in Referential Example 5-1. The resulting mixture was warmed to room temperature and stirred for 20 hours. A saturated solution of sodium hydrogen carbonate was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=2/1). Thus, 4-[2-amino-4-(trifluoromethyl)phenyl]morpholine (214 mg, 91.2%) was yielded as a colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.